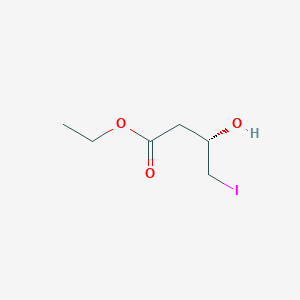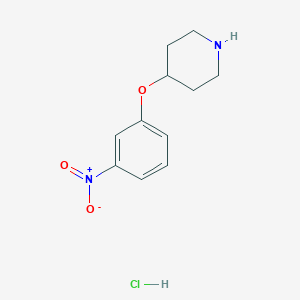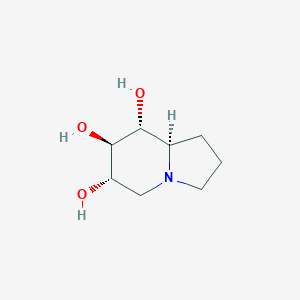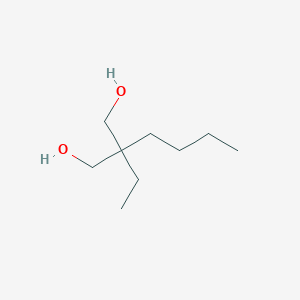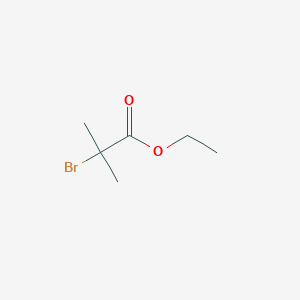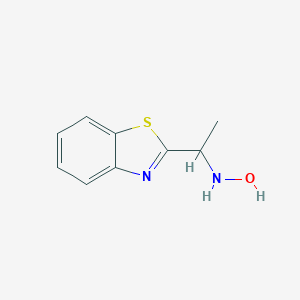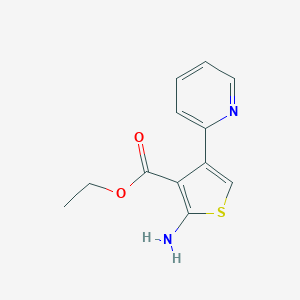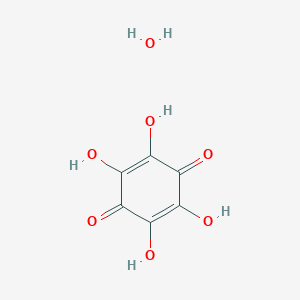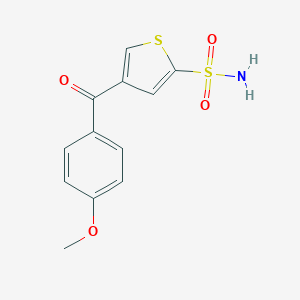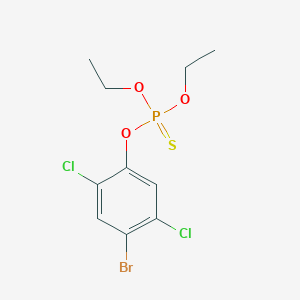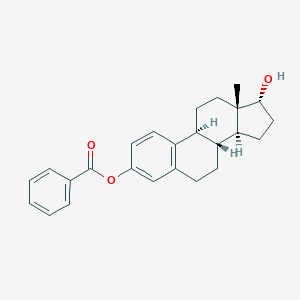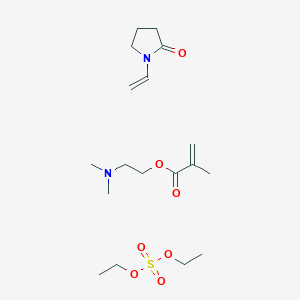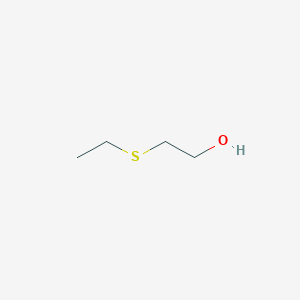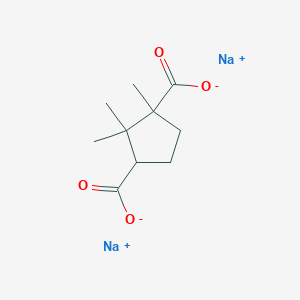
Disodium 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is a chemical compound with the molecular formula C10H16O4Na2. It is a derivative of 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, which is also known as camphoric acid. This compound is characterized by its two sodium ions, which replace the hydrogen atoms in the carboxylic acid groups, making it a disodium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt typically involves the following steps:
Starting Material: The synthesis begins with 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
Neutralization: The carboxylic acid groups are neutralized with a sodium hydroxide solution to form the disodium salt.
Purification: The resulting compound is purified through recrystallization from water or ethanol to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale neutralization reactions using sodium hydroxide and subsequent purification steps to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Salts with different cations.
Applications De Recherche Scientifique
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid: The parent compound without the sodium ions.
Camphoric acid: Another name for 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid.
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid mono-sodium salt: A similar compound with only one sodium ion.
Uniqueness
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt is unique due to its disodium salt form, which imparts different solubility and reactivity properties compared to its parent compound and other similar compounds. This makes it particularly useful in specific chemical and industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
125317-77-3 |
|---|---|
Formule moléculaire |
C10H14Na2O4 |
Poids moléculaire |
244.19 g/mol |
Nom IUPAC |
disodium;1,2,2-trimethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16O4.2Na/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clé InChI |
HTBITCNUUYEGAB-UHFFFAOYSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC1(C(CCC1(C)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Synonymes |
1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


